molecular formula C10H9N3O3 B13585653 3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine

3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine

Cat. No.: B13585653
M. Wt: 219.20 g/mol
InChI Key: ZWOLOQQEDWSNMM-UHFFFAOYSA-N
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Description

3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a nitrophenyl group and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: 3-(3-amino-4-nitrophenyl)-1,2-oxazol-5-amine.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitrophenol: Shares the nitrophenyl group but lacks the oxazole ring.

    3-methyl-4-nitroaniline: Similar structure but with an amino group instead of the oxazole ring.

    Fenitrothion: An organophosphate insecticide with a similar nitrophenyl group.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9N3O3/c1-6-4-7(2-3-9(6)13(14)15)8-5-10(11)16-12-8/h2-5H,11H2,1H3

InChI Key

ZWOLOQQEDWSNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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